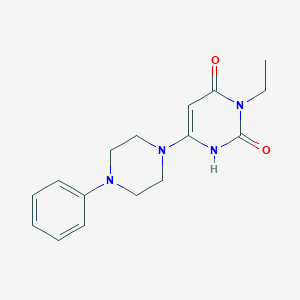![molecular formula C12H17NO2 B2383501 4-[[3-(Hidroximetil)pirrolidin-1-il]metil]fenol CAS No. 1514318-22-9](/img/structure/B2383501.png)
4-[[3-(Hidroximetil)pirrolidin-1-il]metil]fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol is a biologically important alkylaminophenol compound. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenol group via a hydroxymethyl linker.
Aplicaciones Científicas De Investigación
4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol can be achieved through the Petasis reaction. This reaction involves the condensation of an amine, an aldehyde, and a boronic acid. The specific conditions for this reaction include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like boron trifluoride etherate .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Petasis reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[[3-(Carboxymethyl)pyrrolidin-1-yl]methyl]phenol.
Reduction: Formation of 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: Similar structure but with an additional phenyl group.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methylphenol: Contains a methoxy group instead of a hydroxymethyl group.
3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: A novel organic compound with a pyridine-pyrrole nucleus.
Uniqueness
4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
4-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-11-5-6-13(8-11)7-10-1-3-12(15)4-2-10/h1-4,11,14-15H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGRTYKXOPNWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514318-22-9 |
Source


|
| Record name | 4-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)

![2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2383422.png)
![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)




![Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate](/img/structure/B2383434.png)




amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)
